Oral Bioavailability in Rats: Hirsuteine 8.2% vs Hirsutine 4.4% – a 1.86-Fold Difference
In a direct head-to-head rat pharmacokinetic study using UPLC–MS/MS, hirsuteine demonstrated an oral bioavailability of 8.2%, compared to 4.4% for its dihydro analog hirsutine. Both compounds were administered via intravenous and oral routes, with plasma concentrations measured over the range 1–200 ng/mL (r > 0.995, LLOQ 1 ng/mL). Accuracy for both analytes ranged from 92.3% to 104.8%, and inter-day precision was ≤7.7%. [1] This near-doubling of systemic exposure is clinically and preclinically meaningful for dose selection and whole-organism experimental design.
| Evidence Dimension | Oral bioavailability (F%) in Sprague-Dawley rats |
|---|---|
| Target Compound Data | Hirsuteine: 8.2% |
| Comparator Or Baseline | Hirsutine: 4.4% |
| Quantified Difference | 1.86-fold higher bioavailability for hirsuteine |
| Conditions | Rats; intravenous (iv) and oral (po) administration; UPLC–MS/MS analysis; LLOQ 1 ng/mL; concentration range 1–200 ng/mL; intra-day precision ≤6.1% (hirsutine) and ≤5.9% (hirsuteine); inter-day precision ≤6% and ≤7.7% |
Why This Matters
When planning in vivo pharmacology studies requiring oral dosing, hirsuteine achieves nearly twice the systemic exposure of hirsutine at equivalent doses, directly affecting experimental power calculations and dose-response design.
- [1] Han A, Lin G, Cai J, Wu Q, Geng P, Ma J, Wang X, Lin C. Pharmacokinetic study on hirsutine and hirsuteine in rats using UPLC–MS/MS. Acta Chromatographica. 2019;31(2):99-104. doi:10.1556/1326.2017.00365 View Source
